6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Overview
Description
6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenol, chloroacetyl chloride, and pyrrolidine.
Step 1: Formation of the chromen-2-one core by reacting 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Step 2: Introduction of the chloro substituent at the 6-position through a chlorination reaction using reagents like thionyl chloride.
Step 3: Hydroxylation at the 7-position using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Step 4: Attachment of the pyrrolidin-1-ylmethyl group at the 8-position via nucleophilic substitution using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chloro substituent at the 6-position can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Formation of 6-amino or 6-thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA to exert its effects.
Pathways Involved: It may modulate signaling pathways such as apoptosis, cell cycle regulation, or inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A natural compound with a similar chromen-2-one core structure.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Flavonoids: A class of natural compounds with similar structural features and diverse biological activities.
Uniqueness
6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific substituents and potential biological activities. Its combination of chloro, hydroxy, dimethyl, and pyrrolidin-1-ylmethyl groups may confer distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-9-10(2)16(20)21-15-11(9)7-13(17)14(19)12(15)8-18-5-3-4-6-18/h7,19H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPIQKMVQJDGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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